molecular formula C17H18Cl2N4O B2687350 N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2309258-58-8

N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No. B2687350
CAS RN: 2309258-58-8
M. Wt: 365.26
InChI Key: YFVUJXHSUGESSY-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, commonly known as DPA-714, is a promising compound in the field of nuclear medicine. It is a selective ligand for the translocator protein (TSPO), which is present in the outer mitochondrial membrane of various cells, including immune cells and glial cells in the brain. The TSPO has been implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. DPA-714 has been extensively studied for its potential applications in imaging and therapy.

Scientific Research Applications

Molecular Interaction and Binding Analysis

  • The compound has been studied for its interaction with the CB1 cannabinoid receptor. It exhibits antagonist activity, and detailed molecular interaction studies have provided insights into its binding mechanisms. This includes conformational analysis and development of pharmacophore models, contributing to a better understanding of receptor-ligand interactions (Shim et al., 2002).

Structure-Activity Relationships

  • Research has been conducted to understand the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This work aids in characterizing cannabinoid receptor binding sites and in developing pharmacologically useful probes (Lan et al., 1999).

Synthesis and Evaluation for Pharmacological Properties

  • Various analogues of this compound have been synthesized and evaluated for their platelet aggregation inhibitory activity. These studies also include molecular modeling investigations and discussions on the impact of lipophilicity on activity (Youssef et al., 2011).
  • Another study focused on the synthesis of a similar compound as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This involved developing a convergent, stereoselective synthesis process, demonstrating its potential in large-scale pharmaceutical applications (Cann et al., 2012).

Pharmacological Studies

  • Some research has explored the antiobesity effects of cannabinoid CB1 receptor antagonist treatment in diet-induced obese mice. This study provides insight into the potential of compounds like N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide in treating obesity-related issues (Hildebrandt et al., 2003).

Novel Synthesis Methods and Characterization

  • Research has been conducted on scalable and facile synthetic processes for compounds structurally similar to N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide. These studies focus on the development of efficient and practical methods for synthesizing compounds with potential pharmacological applications (Wei et al., 2016).

properties

IUPAC Name

N-(3,5-dichlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O/c1-11-4-5-16(22-21-11)23-6-2-3-12(10-23)17(24)20-15-8-13(18)7-14(19)9-15/h4-5,7-9,12H,2-3,6,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVUJXHSUGESSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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